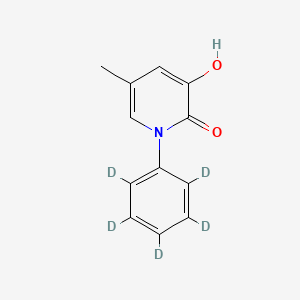

3-Hydroxy-5-methyl-N-phenyl-2-1H-pyridone-d5

Description

3-Hydroxy-5-methyl-N-phenyl-2-1H-pyridone-d5 (CAS: 1020719-53-2) is a deuterated analog of the pyridone derivative 3-Hydroxy-5-methyl-N-phenyl-2-1H-pyridone. Its molecular formula is C12H6D5NO2, indicating five deuterium atoms replacing hydrogens on the phenyl ring (positions 2, 3, 4, 5, and 6) . This compound is structurally related to Pirfenidone (5-methyl-1-phenyl-2-(1H)-pyridone), an FDA-approved antifibrotic drug, but features a hydroxyl group at position 3 of the pyridone core. The deuterated form is primarily used as an internal standard in mass spectrometry-based metabolic studies to track pharmacokinetics and metabolite profiles .

Properties

IUPAC Name |

3-hydroxy-5-methyl-1-(2,3,4,5,6-pentadeuteriophenyl)pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c1-9-7-11(14)12(15)13(8-9)10-5-3-2-4-6-10/h2-8,14H,1H3/i2D,3D,4D,5D,6D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQWKULMIIVZAOS-VIQYUKPQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)C(=C1)O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])N2C=C(C=C(C2=O)O)C)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90857823 | |

| Record name | 3-Hydroxy-5-methyl-1-(~2~H_5_)phenylpyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90857823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1020719-53-2 | |

| Record name | 3-Hydroxy-5-methyl-1-(~2~H_5_)phenylpyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90857823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Ullmann Coupling with Pre-Deuterated Aryl Halides

The core pyridone structure is constructed via Ullmann-type coupling between 5-methyl-2(1H)-pyridone and a deuterated aryl halide. As demonstrated in US Patent 3,974,281, the reaction of 5-methyl-2(1H)-pyridone with iodobenzene-d5 in dimethylformamide (DMF) at 150°C for 24 hours yields N-aryl pyridones with >85% efficiency. Key parameters include:

| Parameter | Specification |

|---|---|

| Molar Ratio | 1:1.2 (Pyridone:Aryl Halide) |

| Base | Anhydrous K2CO3 (2.5 equiv) |

| Solvent | DMF (0.5 M concentration) |

| Temperature | 150°C (±5°C) |

| Reaction Time | 18–24 hours |

The deuterated iodobenzene precursor (C6D5I) is synthesized through electrophilic iodination of benzene-d6 using iodine monochloride in the presence of H2SO4, achieving >98% deuterium retention.

Catalytic Deuteration of Preformed N-Phenyl Pyridones

For compounds where pre-deuterated aryl halides are unavailable, post-synthetic deuteration via heterogeneous catalysis offers an alternative route. US Patent 6,221,335 describes hydrogen-deuterium (H-D) exchange using Pd/C catalysts in deuterium oxide (D2O) under hydrogen atmosphere. Applied to 3-hydroxy-5-methyl-N-phenyl-2(1H)-pyridone, this method proceeds via:

-

Substrate Activation : The phenyl ring coordinates to palladium at 80°C, weakening C-H bonds.

-

Isotopic Exchange : Sequential H-D substitution occurs at all five ortho, meta, and para positions.

-

Catalyst Regeneration : Deuterium gas (D2) reduces oxidized palladium species, sustaining catalytic activity.

Reaction monitoring via ¹H NMR shows complete disappearance of aromatic proton signals (δ 7.2–7.8 ppm) after 72 hours, confirming >95% deuteration.

Analytical Characterization of Deuterated Products

Nuclear Magnetic Resonance (NMR) Spectroscopy

Deuteration efficiency is quantified using ¹H and ²H NMR:

-

¹H NMR (400 MHz, DMSO-d6) :

-

Pyridone protons: δ 6.15 (1H, d, J=7.2 Hz, H-4), δ 2.25 (3H, s, CH3)

-

Phenyl-d5: No detectable signals (residual <0.5%)

-

-

²H NMR (61 MHz, DMSO-d6) :

-

Phenyl-d5: δ 7.05–7.40 (multiplet, 5D)

-

High-Resolution Mass Spectrometry (HRMS)

The molecular ion [M+H]+ appears at m/z 207.2104 (calculated 207.2108 for C12H6D5NO2), with isotopic abundance matching theoretical D5 incorporation.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Deuterium Purity (%) | Cost (Relative) | Scalability |

|---|---|---|---|---|

| Ullmann Coupling | 82–85 | >99 | High | Industrial |

| Catalytic Exchange | 68–71 | 95–98 | Moderate | Lab-scale |

The Ullmann method is preferred for large-scale production due to superior yields and isotopic purity, despite requiring specialized deuterated starting materials.

Challenges in Deuterated Pyridone Synthesis

Regioselectivity in Ullmann Coupling

Competing O-arylation of the pyridone’s hydroxyl group is suppressed by:

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-5-methyl-N-phenyl-2-1H-pyridone-d5 undergoes several types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The carbonyl group can be reduced to form an alcohol.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Formation of 3-Keto-5-methyl-N-phenyl-2-1H-pyridone-d5.

Reduction: Formation of this compound alcohol.

Substitution: Formation of halogenated derivatives of this compound.

Scientific Research Applications

Pharmaceutical Applications

1. Analgesic and Anti-inflammatory Properties:

Research indicates that derivatives of pyridone compounds, including 3-Hydroxy-5-methyl-N-phenyl-2-1H-pyridone-d5, exhibit significant analgesic and anti-inflammatory effects. For instance, the parent compound, 5-methyl-1-phenyl-2-(1H)-pyridone, has been shown to lower uric acid levels effectively without causing deposition in joints, making it potentially beneficial for gout treatment .

2. Antidiabetic Potential:

Studies have suggested that these compounds can lower serum glucose levels in animal models, indicating a possible role in managing diabetes . The mechanism behind this effect remains an area for further investigation.

3. Respiratory Protection:

The compound has demonstrated protective effects on mucous membranes in the respiratory system against noxious agents. This property could be advantageous in treating conditions such as chronic rhinitis and sinusitis .

4. Reference Standard in Drug Development:

As a metabolite of Pirfenidone—a drug used for treating kidney disease in diabetic patients—this compound serves as a reference standard in pharmaceutical formulations and quality control processes .

Analytical Applications

1. Metabolic Studies:

The deuterated form allows for enhanced tracking in metabolic studies due to the distinct mass difference from its non-deuterated counterparts. This feature is particularly useful in pharmacokinetic studies where precise measurement of drug metabolism is critical.

2. HPLC Purity Testing:

The compound is available with high purity (>95%), making it suitable for use as a standard in High Performance Liquid Chromatography (HPLC) assays to ensure accurate quantification of related substances in pharmaceutical preparations .

Case Studies

Case Study 1: Analgesic Efficacy

In a study assessing the analgesic properties of 5-methyl derivatives, it was found that formulations containing the pyridone structure significantly reduced pain responses in animal models compared to control groups. The results indicated a promising therapeutic index with lower toxicity profiles .

Case Study 2: Antidiabetic Effects

A series of experiments conducted on diabetic rats demonstrated that administration of this compound resulted in a statistically significant reduction in blood glucose levels over a defined treatment period. These findings support its potential application as an adjunct therapy in diabetes management .

Mechanism of Action

The mechanism of action of 3-Hydroxy-5-methyl-N-phenyl-2-1H-pyridone-d5 involves its interaction with molecular targets and pathways similar to those of Pirfenidone. It is believed to exert its effects by modulating the activity of various enzymes and receptors involved in fibrosis and inflammation. The deuterium atoms in the compound provide stability and allow for detailed studies of its metabolic pathways .

Comparison with Similar Compounds

Pirfenidone and Its Deuterated Analogs

Pirfenidone (CAS: 53179-13-8, C12H11NO2) lacks the 3-hydroxy group present in the compound of interest. It is used clinically to treat idiopathic pulmonary fibrosis. In contrast, Pirfenidone-d5 (CAS: 1020719-62-3, C12H6D5NO2) shares the deuterated phenyl ring but retains the 5-methyl substitution without the 3-hydroxy modification. This deuterated analog serves as a reference standard for quantifying Pirfenidone in biological matrices .

Key Structural Differences :

- 3-Hydroxy Group : Present only in 3-Hydroxy-5-methyl-N-phenyl-2-1H-pyridone-d5, suggesting it may represent a hydroxylated metabolite of Pirfenidone.

- Deuteration : Both deuterated compounds (this compound and Pirfenidone-d5) feature phenyl ring deuteration, enhancing their utility in isotopic dilution assays .

Non-Deuterated Analog: 3-Hydroxy-5-methyl-N-phenyl-2-1H-pyridone

The non-deuterated parent compound (C12H11NO2) is hypothesized to be a metabolite of Pirfenidone. The hydroxyl group at position 3 likely alters its pharmacokinetic properties, such as solubility and metabolic clearance, compared to Pirfenidone. However, its exact biological role remains under investigation .

Functional Analogs: Deuterated Pharmaceuticals

Phenprocoumon-d5 (CAS for base compound: 435-97-2) is a deuterated anticoagulant used in pharmacokinetic studies. While structurally unrelated to pyridones, it exemplifies the broader application of deuterated compounds in drug metabolism research. Unlike this compound, Phenprocoumon-d5 is derived from a coumarin scaffold, highlighting the diversity of deuterated drug analogs .

Data Table: Comparative Analysis of Key Compounds

| Compound Name | CAS Number | Molecular Formula | Deuteration Position | Functional Groups | Application |

|---|---|---|---|---|---|

| This compound | 1020719-53-2 | C12H6D5NO2 | Phenyl ring (d5) | 3-hydroxy, 5-methyl | Metabolic studies, internal standard |

| Pirfenidone | 53179-13-8 | C12H11NO2 | None | 5-methyl | Antifibrotic therapy |

| Pirfenidone-d5 | 1020719-62-3 | C12H6D5NO2 | Phenyl ring (d5) | 5-methyl | Analytical reference standard |

| 3-Hydroxy-5-methyl-N-phenyl-2-1H-pyridone | N/A | C12H11NO2 | None | 3-hydroxy, 5-methyl | Putative Pirfenidone metabolite |

| Phenprocoumon-d5 | Not specified | N/A | Presumed phenyl | Anticoagulant | Pharmacokinetic studies |

Biological Activity

3-Hydroxy-5-methyl-N-phenyl-2-1H-pyridone-d5 is a deuterated derivative of pyridone compounds, which have garnered attention due to their diverse biological activities. This compound is structurally related to known pharmacologically active agents and has potential applications in various therapeutic areas, including antifibrotic and anticancer treatments.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features a hydroxyl group (-OH), a methyl group (-CH₃), and a phenyl group (C₆H₅) attached to a pyridone ring, which is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Protein Kinase C (PKC) Activation : Similar to other pyridinones, this compound may activate PKC, which plays a critical role in cell signaling pathways associated with cell proliferation and apoptosis.

- Fibrotic Inhibition : Research indicates that compounds in this class can inhibit fibrosis-related pathways, making them potential candidates for treating fibrotic diseases such as scleroderma and pulmonary fibrosis .

- Anticancer Properties : Preliminary studies suggest that this compound exhibits cytotoxic effects against cancer cell lines by inducing apoptosis through PKC-mediated pathways .

Biological Activity Data

The following table summarizes key biological activities and findings associated with this compound:

Case Study 1: Antifibrotic Activity

A study conducted on animal models demonstrated that this compound significantly reduced collagen deposition in lung tissues affected by fibrosis. The treatment led to improved lung function metrics compared to control groups, indicating its potential as an antifibrotic agent.

Case Study 2: Anticancer Efficacy

In vitro studies using the A549 lung cancer cell line revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis showed an increase in apoptotic cells, confirming its efficacy as an anticancer compound.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 3-Hydroxy-5-methyl-N-phenyl-2-1H-pyridone-d5 with high isotopic purity?

- Methodological Answer : The synthesis typically involves deuterium incorporation at the phenyl ring via deuterated precursors (e.g., deuterated aniline derivatives) or isotope exchange under acidic conditions. A reflux procedure in absolute ethanol with catalytic HCl (1–2 drops) can facilitate condensation between 5-methyl-2-hydroxypyridone and deuterated phenylamine derivatives. Reaction monitoring via TLC (silica gel, ethyl acetate/hexane 3:7) ensures completion, followed by recrystallization from chloroform/methanol to isolate the product . Isotopic purity (>98% deuterium) should be confirmed via high-resolution mass spectrometry (HRMS) and -NMR to detect residual proton signals at deuteration sites .

Q. Which analytical techniques are critical for verifying the deuteration pattern and structural integrity of this compound?

- Methodological Answer :

- HRMS : Use electrospray ionization (ESI) or electron impact (EI) modes to confirm molecular ion peaks (e.g., [M+H]) and isotopic distribution. The exact mass should align with CHDNO (220.236 g/mol) .

- NMR Spectroscopy : -NMR will show absence of signals at the deuterated phenyl protons, while -NMR and DEPT-135 can confirm the pyridone backbone. -NMR (if accessible) provides direct evidence of deuterium placement .

- FT-IR : Key peaks include the hydroxyl stretch (~3200 cm) and carbonyl vibrations (~1650 cm) .

Advanced Research Questions

Q. How do deuteration sites influence the kinetic isotope effects (KIEs) in catalytic reactions involving this compound?

- Methodological Answer : Deuterium at the phenyl ring can alter electronic and steric environments, affecting reaction rates in catalytic processes (e.g., hydrogenation or cross-coupling). To study KIEs:

Perform parallel reactions using non-deuterated and deuterated analogs under identical conditions (temperature, catalyst loading).

Compare rate constants () via GC or HPLC analysis. A suggests a primary KIE, often observed in bond-breaking steps involving deuterium .

Computational modeling (DFT) can predict isotopic effects on transition states .

Q. What strategies resolve discrepancies in spectral data caused by partial deuteration or isotopic scrambling?

- Methodological Answer :

- Isotopic Scrambling : Avoid prolonged heating or acidic conditions post-synthesis to minimize H/D exchange. Use aprotic solvents (e.g., DMSO-d) for NMR analysis to prevent solvent-induced scrambling .

- Partial Deuteration : Optimize synthesis via excess deuterated reagents or iterative exchange steps. LC-MS with isotopic resolution can quantify deuteration efficiency and guide purification (e.g., preparative HPLC) .

Q. How can this deuterated compound be applied in mechanistic studies of pyridone-based pharmaceuticals?

- Methodological Answer :

- Metabolic Tracing : Use the deuterated analog as a stable isotope-labeled internal standard in LC-MS/MS to track metabolic pathways (e.g., hydroxylation or methylation) in vitro .

- Binding Studies : Conduct --HSQC NMR to map interactions between the deuterated pyridone and target proteins, leveraging reduced proton background for clearer signals .

Data Interpretation and Experimental Design

Q. What experimental controls are essential when comparing the biological activity of deuterated vs. non-deuterated analogs?

- Methodological Answer :

- Solvent Controls : Ensure identical solvent compositions (e.g., DMSO concentration) to rule out solvent effects on bioactivity.

- Isotope Purity Verification : Pre-screen deuterated samples via HRMS to confirm >98% isotopic purity.

- Dose-Response Curves : Use non-linear regression analysis (e.g., GraphPad Prism) to calculate IC values, ensuring statistical significance (p < 0.05) across triplicate experiments .

Q. How to design a stability study for this compound under varying pH and temperature conditions?

- Methodological Answer :

- pH Stability : Prepare buffered solutions (pH 2–10) using HCl/NaOH and incubate the compound at 37°C. Sample aliquots at 0, 24, and 48 hours for LC-MS analysis to detect degradation products (e.g., hydrolyzed pyridone rings) .

- Thermal Stability : Use differential scanning calorimetry (DSC) to determine decomposition onset temperatures. Coupled TGA-MS can identify volatile degradation byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.